Fmoc-D-Aph(tBuCbm)-OH

Peptide Synthesis Chiral Purity Analytical Characterization

Using unprotected Fmoc-D-Aph(Cbm)-OH in Degarelix SPPS generates hydantoin-related impurities (0.1-0.3%) during aqueous deprotection, severely compromising API purity and synthetic yield. Fmoc-D-Aph(tBuCbm)-OH (CAS 1433975-21-3) eliminates this risk through its acid-labile tert-butylcarbamoyl side-chain protection, ensuring complete side-chain orthogonality during repeated base-mediated Fmoc deprotection cycles. • Prevents hydantoin impurity formation-enables high-fidelity assembly of the Degarelix decapeptide. • Allows late-stage, selective unveiling of the carbamoyl pharmacophore after full chain assembly. • Meets Degarelix API specifications: purity ≥99.0%, single impurity ≤0.3%.

Molecular Formula C29H31N3O5
Molecular Weight 501.583
CAS No. 1433975-21-3
Cat. No. B2572136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Aph(tBuCbm)-OH
CAS1433975-21-3
Molecular FormulaC29H31N3O5
Molecular Weight501.583
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1
InChIKeyZDEKLTOYUSVJAK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Aph(tBuCbm)-OH Procurement & Characterization


Fmoc-D-Aph(tBuCbm)-OH (CAS 1433975-21-3) is a protected D-α-aminophenylalanine derivative employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features an Fmoc (9-fluorenylmethoxycarbonyl) group for base-labile Nα-protection and a tert-butylcarbamoyl (tBuCbm) side-chain modification, enabling the incorporation of a D-Aph(Cbm) residue into complex peptide sequences, notably for the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix . The compound is characterized by a molecular weight of 501.57 g/mol and a chemical formula of C₂₉H₃₁N₃O₅ .

Fmoc solid-phase peptide synthesis (SPPS) building block
Introduces D-Aph(Cbm) residue with orthogonal tBuCbm side-chain protection
Used in synthesis of Degarelix and other peptide GnRH antagonists

Fmoc-D-Aph(tBuCbm)-OH Substitution Risks


The substitution of Fmoc-D-Aph(tBuCbm)-OH with a structurally similar but unprotected analog, such as Fmoc-D-Aph(Cbm)-OH, introduces significant risks to synthetic integrity and yield. The tBuCbm group provides an orthogonal, acid-labile protecting layer that is essential for preventing unwanted side-chain reactions during the repeated base-mediated Fmoc deprotection cycles of SPPS [1]. Without this protection, the free carbamoyl moiety is susceptible to side reactions that can generate difficult-to-remove impurities, as evidenced by the documented formation of hydantoin-related impurities (0.1-0.3%) during aqueous deprotection steps [2]. This necessitates the use of the tBuCbm-protected derivative to ensure high fidelity in the assembly of sensitive peptides like Degarelix .

  • Orthogonal protection loss

    Replacing with unprotected Fmoc-D-Aph(Cbm)-OH removes acid-labile tBuCbm, risking side-chain reactivity during Fmoc deprotection cycles and altering synthetic outcome.

  • Impurity formation

    Unprotected analog may generate hydantoin-related impurities (0.1–0.3% reported in aqueous deprotection), which can be difficult to remove and reduce final peptide purity.

Fmoc-D-Aph(tBuCbm)-OH Differentiation Guide


Enhanced Chiral Purity

The procurement of Fmoc-D-Aph(tBuCbm)-OH can be secured with a higher chiral purity specification (≥99.5% by HPLC) compared to the commonly available non-tert-butyl protected analog, Fmoc-D-Aph(Cbm)-OH [1]. Commercial listings for Fmoc-D-Aph(Cbm)-OH typically report a minimum purity of 97-98% [2]. This difference in enantiomeric excess is critical for minimizing the formation of diastereomeric impurities in the final peptide, which can be challenging and costly to separate [1].

Chiral Purity
Data to verify
≥99.5% by HPLC (target) vs ≥97% (unprotected analog)
May support lower diastereomeric impurity formation.
Vendor specification sheets; comparative purity review recommended.
Peptide Synthesis Chiral Purity Analytical Characterization

Stock Solution Stability

Fmoc-D-Aph(tBuCbm)-OH exhibits quantifiable stability under common laboratory storage conditions. Vendor guidelines provide specific shelf-life data: stock solutions stored at -80°C are stable for 6 months, while those stored at -20°C should be used within 1 month [1]. This provides a clear, quantitative metric for planning synthesis campaigns and managing reagent inventory, ensuring the building block is used before significant degradation occurs [2].

Stock Stability
Data to verify
-80°C: stable 6 months; -20°C: stable 1 month
Supports reagent inventory and synthesis campaign planning.
Vendor-recommended storage; verify under laboratory conditions.
Stability Storage Conditions Peptide Synthesis Workflow

tBuCbm Orthogonal Protection

The tBuCbm group on Fmoc-D-Aph(tBuCbm)-OH provides an orthogonal, acid-labile protection strategy that is fundamentally different from the unprotected carbamoyl group in Fmoc-D-Aph(Cbm)-OH [1]. This allows for the selective removal of the tBuCbm group under acidic conditions (e.g., TFA) while leaving the base-labile Fmoc group and other acid-sensitive side-chain protections intact. In contrast, the free carbamoyl group in Fmoc-D-Aph(Cbm)-OH is vulnerable to side reactions throughout the synthesis, a limitation directly addressed by the tBuCbm modification [2].

Orthogonal Protection
Method context
Acid-labile tBuCbm side-chain; orthogonal to base-labile Fmoc. Unprotected analog lacks orthogonal group.
Supports selective deprotection in complex peptide assembly.
Standard Fmoc SPPS; orthogonal strategy review advised.
Orthogonal Protection SPPS Side-Chain Protection

Fmoc-D-Aph(tBuCbm)-OH Applications


Degarelix GMP Manufacturing

This compound is a critical, designated intermediate in the solid-phase synthesis of Degarelix (Firmagon®), a third-generation GnRH antagonist used to treat advanced prostate cancer . The specific quality indicators for this building block, such as purity (≥99.0%) and maximum impurity levels (≤0.3%), are aligned with the stringent requirements for producing an active pharmaceutical ingredient (API) [1]. Its procurement is essential for any manufacturer or CRO involved in the production or analysis of this complex decapeptide.

D-Aph(Cbm)-Containing Peptide Synthesis

Researchers developing new peptide-based drugs, particularly those requiring the incorporation of a D-4-aminophenylalanine derivative, will require Fmoc-D-Aph(tBuCbm)-OH to ensure the correct side-chain functionality is installed without interference [2]. The orthogonal tBuCbm protection allows for the late-stage, selective unveiling of the carbamoyl group after the main peptide chain has been assembled, a critical step for generating the final, biologically active pharmacophore.

GnRH Antagonist SAR Studies

For laboratories conducting SAR studies on peptide GnRH antagonists, the ability to reliably incorporate the D-Aph(Cbm) residue is paramount. Using the tBuCbm-protected building block ensures high-fidelity synthesis of analogs, allowing for accurate interpretation of biological data and minimizing the risk that impurities from synthetic artifacts confound the assay results .

Application
Selection Property
Validation Focus
Degarelix intermediate synthesis (manufacturing scale)
Designated building block with orthogonal tBuCbm protection
Impurity profiling and chiral purity verification
D-Aph(Cbm)-modified peptide research
Orthogonal side-chain protection for late-stage unveiling
Selective deprotection and coupling efficiency
GnRH antagonist SAR studies
Reliable D-Aph(Cbm) residue installation
Synthetic fidelity and diastereomeric purity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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